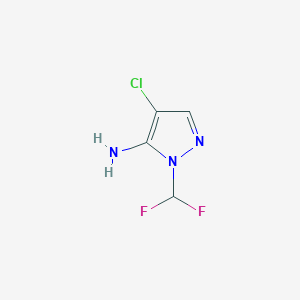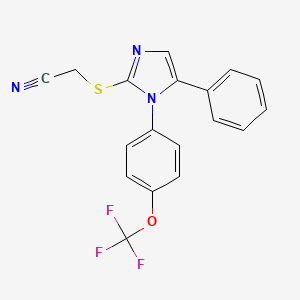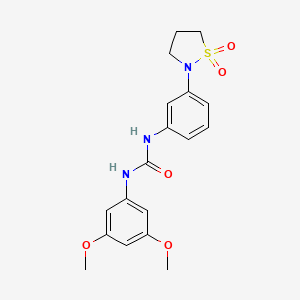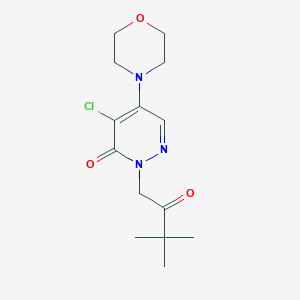![molecular formula C11H18ClNO4S B2375049 2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone CAS No. 2411242-75-4](/img/structure/B2375049.png)
2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone is a synthetic compound that has been used in scientific research for its potential therapeutic properties. It is a member of the spirocyclic ketone family and has been studied for its ability to inhibit certain enzymes and modulate specific biochemical pathways.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone involves the inhibition of LDHA, which is a key enzyme in the glycolytic pathway. By inhibiting LDHA, the compound can disrupt the metabolism of cancer cells and potentially lead to their death. Additionally, the compound has been shown to modulate other biochemical pathways, including the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and multifaceted. As an LDHA inhibitor, the compound can disrupt the metabolism of cancer cells and potentially lead to their death. Additionally, the compound has been shown to modulate other biochemical pathways, including the mTOR pathway, which is involved in cell growth and proliferation. However, the exact effects of the compound on these pathways and their downstream effects on cellular function are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone in lab experiments include its potential as a tool for studying enzyme inhibition and modulating specific biochemical pathways. Additionally, the compound has been shown to have potential therapeutic properties for the treatment of cancer. However, the limitations of using the compound in lab experiments include its complex synthesis method and the need for significant expertise in organic chemistry. Additionally, the compound's effects on cellular function are still being studied, and more research is needed to fully understand its potential therapeutic properties.
Direcciones Futuras
There are several future directions for research on 2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone. One potential direction is the development of more efficient synthesis methods for the compound, which would make it more accessible to researchers. Additionally, more research is needed to fully understand the compound's effects on cellular function and its potential therapeutic properties. Finally, the compound's potential as a tool for studying specific biochemical pathways and enzyme inhibition should be further explored.
Métodos De Síntesis
The synthesis of 2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone involves a multi-step process that includes the reaction of various starting materials under controlled conditions. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires significant expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone has been used in a variety of scientific research applications, including studies of enzyme inhibition, drug discovery, and chemical biology. Specifically, the compound has been studied for its potential as an inhibitor of the enzyme human lactate dehydrogenase A (LDHA), which is overexpressed in many types of cancer cells.
Propiedades
IUPAC Name |
2-chloro-1-(3,3-dioxo-7-oxa-3λ6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO4S/c12-9-10(14)13-4-1-11(17-6-5-13)2-7-18(15,16)8-3-11/h1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEYUYUTGVQEAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC12CCS(=O)(=O)CC2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2374968.png)

![(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic Acid](/img/structure/B2374970.png)



![N-{2-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}-1H-imidazole-4-sulfonamide](/img/structure/B2374976.png)
![Ethyl 6-bromo-5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2374979.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2374982.png)
![2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2374983.png)

![tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B2374986.png)
